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Compound of Interest

Compound Name: 2-Hexanol, 6-chloro-

Cat. No.: B8799766

L  Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-

2-hexanol, tailored for researchers, scientists, and professionals in drug development. This
document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, details the experimental protocols for acquiring such data, and

illustrates the analytical workflow.

Physicochemical Properties

6-chloro-2-hexanol is a chiral secondary alcohol with the chemical formula CeH13CIO. Its

structure contains a chlorine atom at the 6-position and a hydroxyl group at the 2-position of a

hexane chain.

Property Value Source
Molecular Formula CeH13CIO PubChem[1]
Molecular Weight 136.62 g/mol PubChem[1]
IUPAC Name 6-chlorohexan-2-ol Pharmaffiliates[2]
CAS Number 18804-33-6 Pharmaffiliates[2]

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 6-chloro-2-hexanol based
on typical chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.8 m 1H CH-OH
~3.5 t 2H CH2-ClI
CH:z adjacent to CH2-
~1.8 m 2H
Cl
~1.5 m 4H Other CHz groups
~1.2 d 3H CHs
Variable S 1H OH

13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

~68 CH-OH

~45 CH2-ClI

~38 CH:z adjacent to CH-OH
~32 CH:z adjacent to CH2-ClI
~25 Other CH2

~23 CHs

Note: The exact chemical shifts can vary depending on the solvent and experimental
conditions. Key characterization techniques include both *H and 3C NMR to confirm the
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positions of the chloro and hydroxyl groups.[3]

Infrared (IR) Spectroscopy

Wavenumber . . . .
Intensity Bond Vibration Functional Group
(cm™)
3550-3200 Strong, Broad O-H stretch Alcohol
2960-2850 Strong C-H stretch Alkane
1470-1430 Medium C-H bend Alkane
1150-1050 Strong C-O stretch Secondary Alcohol
800-600 Strong C-Cl stretch Alkyl Halide

Mass Spectrometry (MS)

The mass spectrum of 6-chloro-2-hexanol would be expected to show a molecular ion peak
and characteristic fragmentation patterns.

miz Interpretation

[M]*, Molecular ion peak (presence of 35Cl and

136/138 . . .
37Cl isotopes in a ~3:1 ratio)

101 [M-CII*

45 [CH3CHOH]*

Confirmation of the molecular weight can be achieved through ESI-MS or EI-MS.[3]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a
liquid sample like 6-chloro-2-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and **C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Materials:

NMR spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., CDCIs)

6-chloro-2-hexanol sample

Pipettes
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-2-hexanol in about 0.6-0.7
mL of deuterated chloroform (CDCIs) directly in an NMR tube.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[¢]

Tune the probe for the appropriate nucleus (*H or 13C).

e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Switch the spectrometer to the 13C channel.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum.
o Acquire the spectrum, typically requiring a larger number of scans than H NMR.

» Data Processing:

o

Apply Fourier transformation to the raw data.

[¢]

Phase the spectra and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr)

6-chloro-2-hexanol sample

Pipette

Dry acetone for cleaning

Procedure:
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Background Spectrum: Record a background spectrum of the empty sample compartment to
subtract atmospheric and instrumental interferences.

Sample Preparation (Neat Liquid):

o Place one to two drops of the liquid 6-chloro-2-hexanol onto one salt plate.[4]

o Carefully place the second salt plate on top to create a thin liquid film.[4]

Spectrum Acquisition:

o Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[4]

o Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the
signal-to-noise ratio.

Data Analysis:

o Identify the characteristic absorption bands and their corresponding functional groups.

o Compare the obtained spectrum with reference spectra if available.[4]

Cleaning: Clean the salt plates thoroughly with dry acetone and store them in a desiccator.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - El, or
Electrospray lonization - ESI)

Inlet system (e.g., Gas Chromatography - GC, or direct infusion)

6-chloro-2-hexanol sample

Solvent (e.g., methanol or acetonitrile for ESI)
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Procedure (using GC-MS with EI):

o Sample Preparation: Prepare a dilute solution of 6-chloro-2-hexanol in a volatile solvent
compatible with the GC system (e.g., dichloromethane or hexane).

e Instrument Setup:

o Set the GC parameters (injection volume, inlet temperature, oven temperature program,
column type) to achieve good separation.

o Set the MS parameters (ionization energy, mass range, scan speed). For El, a standard
ionization energy of 70 eV is typically used.

e Analysis:
o Inject the sample into the GC-MS system.

o The compound will be separated by the GC column and then enter the mass
spectrometer.

o Data Analysis:
o Analyze the mass spectrum of the peak corresponding to 6-chloro-2-hexanol.
o Identify the molecular ion peak and major fragment ions.

o The isotopic pattern for chlorine (3>Cl and 3’Cl) should be visible for chlorine-containing
fragments.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical
experimental workflow.
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Caption: Logical relationship between spectroscopic techniques and structural information.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 6-chloro-2-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8799766#spectroscopic-data-of-2-hexanol-6-chloro-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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